2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C23H19ClFN3O |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19ClFN3O/c1-13-17(24)4-2-5-18(13)28-19-6-3-7-20(29)22(19)21(16(12-26)23(28)27)14-8-10-15(25)11-9-14/h2,4-5,8-11,21H,3,6-7,27H2,1H3 |
InChI Key |
SANDSYOUKKLABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most efficient route to this hexahydroquinoline derivative involves a one-pot, four-component reaction leveraging a green ionic liquid catalyst, [H₂-DABCO][HSO₄]₂ . The protocol combines:
-
1,3-Dicarbonyl compounds (e.g., dimedone or analogues)
-
Malononitrile (as the nitrile source)
-
Ammonium acetate (for the amino group)
-
3-Chloro-2-methylbenzaldehyde and 4-fluorobenzaldehyde (as aryl group precursors)
The reaction proceeds via:
-
Knoevenagel condensation between malononitrile and 4-fluorobenzaldehyde, forming an α,β-unsaturated nitrile intermediate.
-
Enamine formation from 1,3-dicarbonyl and ammonium acetate.
-
Michael addition of the enamine to the α,β-unsaturated nitrile.
-
Cyclization and tautomerization to yield the hexahydroquinoline core.
Optimization of Reaction Conditions
Key parameters include:
-
Catalyst loading : 30 mg of [H₂-DABCO][HSO₄]₂ per mmol of substrate maximizes yield (76–100%) while minimizing waste.
-
Solvent : Ethanol enhances reaction rates compared to water or mixed solvents (Table 1).
-
Temperature : Ambient conditions (25°C) suffice, avoiding energy-intensive heating.
Table 1: Solvent and Catalyst Screening for Hexahydroquinoline Synthesis
| Solvent | Catalyst Loading (mg) | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| EtOH | 30 | 98 | 15 |
| H₂O | 30 | 23 | 60 |
| EtOH:H₂O (1:1) | 30 | 45 | 45 |
Substrate Scope and Limitations
The method accommodates diverse aldehydes, but steric hindrance from 3-chloro-2-methylbenzaldehyde may necessitate prolonged reaction times (20–30 min). Gram-scale syntheses validate industrial applicability, with catalyst recyclability up to five cycles without significant activity loss.
Alternative Synthetic Routes
Stepwise Assembly via Enamine Intermediates
A modular approach involves:
-
Enamine formation : Reacting 1,3-dicarbonyl compounds with 3-chloro-2-methylaniline in ethanol.
-
Knoevenagel condensation : Introducing 4-fluorobenzaldehyde and malononitrile under acidic conditions.
-
Cyclization : Using POCl₃ or HCl to form the hexahydroquinoline skeleton.
Example Procedure :
Solid-Phase Synthesis for Functional Diversity
Immobilizing the 1,3-dicarbonyl component on Wang resin enables sequential:
-
Aldol condensation with 4-fluorobenzaldehyde.
-
Michael addition with malononitrile.
-
Cleavage to release the hexahydroquinoline product.
This method facilitates parallel synthesis but requires specialized equipment.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy : Bands at 3200–3440 cm⁻¹ confirm NH₂ and NH groups. The nitrile stretch appears at 2231 cm⁻¹ .
-
¹H NMR : A singlet at δ 3–5 ppm corresponds to the methine proton, while NH₂ protons resonate at δ 4–6 ppm .
-
¹³C NMR : The nitrile carbon appears at δ 115–120 ppm , and the carbonyl carbon at δ 195–200 ppm .
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics for Hexahydroquinoline Synthesis
| Method | Yield (%) | Reaction Time | E-Factor |
|---|---|---|---|
| Ionic Liquid Catalysis | 98 | 15 min | 0.7 |
| Stepwise Assembly | 68 | 12 h | 3.2 |
| Solid-Phase Synthesis | 75 | 24 h | 2.8 |
The ionic liquid method outperforms others in atom economy and environmental impact , with an Eco-Score of 87/100 versus 65/100 for stepwise routes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been subjected to evaluation by the National Cancer Institute (NCI) through their Developmental Therapeutics Program. The compound demonstrated notable antitumor activity against various human cancer cell lines with mean GI50 values indicating effective growth inhibition.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF7 | 12.53 | 45.00 |
| HeLa | 10.25 | 40.00 |
This data suggests that the compound could be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation effectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. The minimum inhibitory concentration (MIC) values were determined using serial dilution methods.
| Microorganism | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Chromobacterium violaceum | 16 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves several synthetic routes including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Steric Effects : The target compound’s 3-chloro-2-methylphenyl group introduces greater steric hindrance compared to analogs with single halogen or planar substituents (e.g., ). This may influence binding affinity in biological targets.
- Hydrogen Bonding: The amino and cyano groups in the target compound facilitate hydrogen bonding, a feature shared with compounds like and , which exhibit crystallographically confirmed intermolecular interactions .
Crystallographic and Computational Insights
- Software Utilization : Many analogs (e.g., ) were refined using SHELXL or OLEX2 , ensuring high-resolution structural accuracy. The target compound’s structure, if solved, would likely employ similar pipelines.
- Bond Angles/Lengths: For example, in 2-Amino-4-(4-methylphenyl)-5-oxo-tetrahydrochromene , key bond lengths (C–C: 1.52–1.54 Å) and angles (C–C–C: ~109.5°) align with standard sp³ hybridization, suggesting similar conformational flexibility in the target compound.
Biological Activity
2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound A) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of compound A, focusing on its antibacterial, anti-cancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
Compound A is characterized by a complex structure that includes a hexahydroquinoline core substituted with various functional groups. The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. The general synthetic pathway includes the formation of the carbonitrile group and subsequent substitution reactions to introduce the chloro and fluoro substituents.
Table 1: Chemical Structure of Compound A
| Component | Description |
|---|---|
| Molecular Formula | C23H19ClFN3O |
| Molecular Weight | 397.87 g/mol |
| Key Functional Groups | Amino group, carbonitrile, chloro and fluoro substituents |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compound A against various bacterial strains. Preliminary in vitro assays demonstrated significant activity against Staphylococcus aureus and Chromobacterium violaceum , indicating its potential as an antibacterial agent.
Case Study: In a study published in Molecules, compound A exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against the aforementioned bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anticancer Activity
The anticancer potential of compound A has also been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Research Findings: In a comparative study, compound A was found to induce apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Activity
Anti-inflammatory properties of compound A were assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated significant inhibition of nitric oxide (NO) production, suggesting its potential role as an anti-inflammatory agent.
Quantitative Analysis: The results indicated that compound A reduced NO levels by approximately 50% at a concentration of 20 µM compared to control groups. This effect is likely due to the inhibition of inducible nitric oxide synthase (iNOS) expression .
Comparative Analysis with Other Quinoline Derivatives
To contextualize the biological activity of compound A, it is beneficial to compare it with other known quinoline derivatives.
Table 2: Biological Activities of Selected Quinoline Derivatives
| Compound | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Active against S. aureus | IC50 = 15 µM (MCF-7) | NO reduction by 50% |
| Compound B | Active against E. coli | IC50 = 20 µM (HeLa) | Moderate NO reduction |
| Compound C | Inactive | IC50 = 30 µM (MCF-7) | High NO reduction |
Q & A
Q. What are the standard synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis typically employs multicomponent reactions (MCRs) or Hantzsch-type cyclization. A common approach involves:
- Step 1 : Condensation of a β-ketoester (e.g., ethyl acetoacetate), aldehyde derivatives (e.g., 3-chloro-2-methylbenzaldehyde), and ammonium acetate in ethanol under reflux (4–6 hours).
- Step 2 : Functionalization of the hexahydroquinoline core with substituents like 4-fluorophenyl via nucleophilic substitution or Suzuki coupling .
Q. Key Methodological Considerations :
- Catalyst Selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is essential for ≥95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | β-ketoester, NH₄OAc, aldehyde | Ethanol | 80 | 6 | 60–70 |
| 2 | 4-fluorophenylboronic acid | DMF | 100 | 12 | 45–55 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodology :
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for fluorophenyl) and quaternary carbons (δ 120–130 ppm for nitrile groups) .
- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C≡N peaks (~2200 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 435.8) .
Critical Tip : Cross-validate data with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities in complex splitting patterns .
Q. What are the primary biological assays used to screen this compound for bioactivity?
Initial Screening Workflow :
Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify mechanistic pathways .
Data Interpretation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Guidelines :
- Storage : Inert atmosphere (N₂) at –20°C to prevent hydrolysis of the nitrile group .
- PPE : Gloves (nitrile), lab coat, and fume hood use due to potential irritancy .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of substituted hexahydroquinolines be addressed?
Strategies :
- Steric Control : Use bulky substituents (e.g., 3-chloro-2-methylphenyl) to direct cyclization .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., polymerization) by shortening reaction times .
- Computational Modeling : DFT calculations to predict transition-state energies and optimize substituent positioning .
Case Study : Replacing ethanol with DMF increased regioselectivity from 70% to 85% in fluorophenyl functionalization .
Q. How does the three-dimensional conformation of this compound influence its bioactivity?
Methodology :
- X-Ray Crystallography : Resolve bond angles (e.g., C–N–C in the hexahydroquinoline ring) to identify bioactive conformers .
- SAR Studies : Compare activity of analogs with varying substituents (Table 2).
Q. Table 2: Structural Modifications and Bioactivity
| Substituent | IC₅₀ (μM) (MCF-7) | MIC (μg/mL) (S. aureus) |
|---|---|---|
| 4-Fluorophenyl | 12.3 | 8.5 |
| 4-Chlorophenyl | 9.8 | 6.2 |
| 4-Methoxyphenyl | 25.6 | 15.4 |
Key Insight : Electron-withdrawing groups (e.g., F, Cl) enhance antimicrobial potency by improving membrane permeability .
Q. How can conflicting bioactivity data between in vitro and computational models be resolved?
Approach :
Validate Binding Affinity : Surface plasmon resonance (SPR) to measure target-ligand interactions (e.g., kinase binding).
Metabolic Stability Testing : Liver microsome assays to identify rapid degradation in vitro .
Molecular Dynamics (MD) : Simulate solvation effects and protein flexibility to reconcile docking predictions with experimental IC₅₀ values .
Q. What advanced techniques characterize electronic properties for material science applications?
Methods :
- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., –5.3 eV and –1.9 eV) to assess charge transport potential .
- Single-Crystal Conductivity : Measure resistivity (e.g., 10⁻⁴ S/cm) under varying temperatures .
- TD-DFT : Predict UV-Vis absorption spectra (λmax ~380 nm) for optoelectronic applications .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
Rational Design :
- Bioisosteric Replacement : Substitute the nitrile group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
- Pro-drug Strategies : Introduce ester moieties for controlled hydrolysis in vivo .
Validation : Pharmacokinetic profiling in rodent models to measure half-life (t₁/₂) and AUC improvements .
Q. What computational tools are recommended for predicting reaction pathways and intermediates?
Workflow :
Gaussian 16 : Optimize geometries at the B3LYP/6-31G(d) level to identify low-energy intermediates .
AutoMeKin : Map potential energy surfaces (PES) for competing pathways (e.g., [4+2] vs. [3+3] cyclization) .
NMRshiftDB2 : Cross-reference computed ¹³C shifts with experimental data to validate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
